N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Description
N'-(4-Ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a benzothiazole-derived hydrazide compound characterized by a 4-ethoxy-substituted benzothiazole core linked to a 4-fluorobenzoyl hydrazide moiety. This compound has garnered attention due to its structural versatility, which enables participation in hydrogen bonding and π-π stacking interactions, as confirmed by single-crystal X-ray diffraction studies . The crystal structure reveals a monohydrate form (C₁₆H₁₇FN₂O₄·H₂O), with the benzothiazole and fluorobenzohydrazide moieties adopting a near-planar conformation stabilized by intermolecular N–H···O and O–H···N hydrogen bonds .
Spectroscopic analyses (IR, NMR) confirm the presence of key functional groups:
Properties
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-2-22-12-4-3-5-13-14(12)18-16(23-13)20-19-15(21)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRAWSJBALWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Scientific Research Applications
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison with Related Hydrazides and Benzothiazoles
Key Observations:
Substituent Impact on Bioactivity: The 4-ethoxy group in the benzothiazole scaffold enhances metabolic stability compared to unsubstituted benzothiazoles, as seen in Z14’s antiviral activity . Fluorine at the benzohydrazide moiety (as in the target compound) improves lipophilicity and membrane permeability relative to non-fluorinated analogues like N'-(3-ethoxy-4-hydroxybenzylidene) derivatives .
Tautomerism and Spectral Differences :
- Unlike thione-thiol tautomerism observed in triazole-thione derivatives (e.g., compounds [7–9] in ), the target compound exists exclusively in the hydrazide form due to the absence of ν(S–H) bands in IR spectra .
Crystallographic Trends :
- The fluorobenzohydrazide group in the target compound forms stronger hydrogen bonds (N–H···O, ~2.8 Å) compared to chlorinated analogues (e.g., N'-(4-chlorobenzoyl) derivatives), which exhibit longer bond distances (~3.1 Å) .
Biological Activity
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antifungal activities. Understanding the biological activity of this compound can pave the way for its application in drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiazole ring fused with a hydrazide moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3OS |
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds derived from benzothiazole exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.8 μg/mL |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
In a study assessing its cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 ± 1.2 |
| HeLa | 15.0 ± 1.5 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting further investigation for potential therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. Preliminary studies suggest that it may interfere with DNA synthesis or disrupt cellular signaling pathways associated with cell growth and division.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Cell Line Sensitivity
Another study focused on the sensitivity of various cancer cell lines to this compound, revealing that it could enhance the effects of existing chemotherapeutic agents when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
